3,5,5-Trimethyl-2-hexene
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Overview
Description
3,5,5-Trimethyl-2-hexene is an organic compound with the molecular formula C₉H₁₈. It is a branched alkene, characterized by the presence of a double bond between the second and third carbon atoms in its structure. This compound is also known by other names such as 3,5,5-Trimethyl-hex-2-ene .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,5-Trimethyl-2-hexene can be synthesized through various methods. One common approach involves the dehydration of 3,5,5-trimethyl-2-hexanol using an acid catalyst. The reaction typically occurs under elevated temperatures to facilitate the elimination of water and formation of the double bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down complex molecules into simpler ones, including alkenes like this compound .
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethyl-2-hexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can convert it into 3,5,5-Trimethylhexane.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) is typically used.
Substitution: Halogens (Cl₂, Br₂) or hydrogen halides (HCl, HBr) are commonly employed.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Reduction: The major product is 3,5,5-Trimethylhexane.
Substitution: Halogenated alkanes are the primary products.
Scientific Research Applications
3,5,5-Trimethyl-2-hexene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research into its derivatives has potential implications for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethyl-2-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form addition products. The molecular targets and pathways depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethyl-3-hexene: Another branched alkene with a similar structure but different positioning of the double bond.
3,5,5-Trimethyl-1-hexene: Similar in structure but with the double bond located between the first and second carbon atoms.
Uniqueness
3,5,5-Trimethyl-2-hexene is unique due to its specific branching and double bond position, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying the effects of molecular structure on chemical behavior .
Properties
CAS No. |
26456-76-8 |
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Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(E)-3,5,5-trimethylhex-2-ene |
InChI |
InChI=1S/C9H18/c1-6-8(2)7-9(3,4)5/h6H,7H2,1-5H3/b8-6+ |
InChI Key |
MXAFMRHRWMAVRM-SOFGYWHQSA-N |
Isomeric SMILES |
C/C=C(\C)/CC(C)(C)C |
Canonical SMILES |
CC=C(C)CC(C)(C)C |
Origin of Product |
United States |
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